
Methyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate is a synthetic organic compound with notable properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its complex molecular structure combines several functional groups, making it a subject of interest in studies related to molecular interactions, mechanisms of action, and synthetic methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate typically involves the following key steps:
Formation of 5-(trifluoromethyl)-1,3,4-oxadiazole: : This intermediate is prepared via cyclization reactions of appropriate precursors, such as hydrazides and acyl chlorides, under controlled conditions.
Preparation of Piperidine Derivative: : The piperidine moiety is introduced through nucleophilic substitution reactions, often involving piperidine or its derivatives reacting with activated esters or halides.
Coupling Reactions: : The final coupling step involves the reaction between the oxadiazole-substituted piperidine and methyl 4-carbonylbenzoate. This step typically requires activation of the carboxyl group, often through the use of coupling reagents like carbodiimides.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and process intensification might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Methyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate can undergo oxidation reactions, typically facilitated by oxidizing agents such as permanganates or peroxides.
Reduction: : Reduction reactions can convert specific functional groups within the compound, often using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Catalysts and Solvents: : Tetrahydrofuran, dichloromethane, dimethylformamide.
Major Products Formed
The specific products formed from these reactions depend on the reaction conditions and the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Scientific Research Applications
Methyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate has been extensively studied for its applications in various scientific disciplines:
Chemistry: : As a model compound for studying synthetic methodologies and reaction mechanisms.
Biology: : Investigations into its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: : Potential use in drug discovery and development due to its unique structural features.
Industry: : Applications in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Methyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring are particularly significant in modulating the compound's reactivity and binding affinity. Pathways involved may include inhibition or activation of enzyme activities, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
When compared with similar compounds, Methyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate stands out due to the presence of the trifluoromethyl group and oxadiazole ring. These features contribute to its unique chemical and biological properties, such as increased lipophilicity and metabolic stability.
List of Similar Compounds
Methyl 4-(3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate: : Lacks the trifluoromethyl group but shares the core structure.
Methyl 4-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)benzoate: : Similar structure with a different isomer of oxadiazole.
Ethyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate: : Ethyl ester variant, offering a comparative study on ester effects.
Properties
IUPAC Name |
methyl 4-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4/c1-26-15(25)11-6-4-10(5-7-11)14(24)23-8-2-3-12(9-23)13-21-22-16(27-13)17(18,19)20/h4-7,12H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZAZXFRHUIBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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